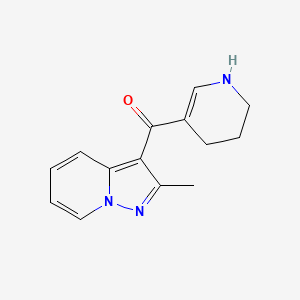
KC764
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KC-764 是一种由杏林制药株式会社开发的小分子药物。它以其对环氧合酶的抑制作用而闻名,环氧合酶是参与炎症过程的酶。 该化合物因其在心血管和神经系统疾病中的潜在治疗应用而被研究,特别是其抗血小板和抗炎特性 .
准备方法
合成路线和反应条件
KC-764 的合成涉及几个关键步骤:
酰氯的形成: 烟酸与亚硫酰氯反应生成相应的酰氯。
缩合反应: 然后将酰氯在 160-180°C 或在回流二恶烷中加热与 2-甲基吡唑并[1,5-a]吡啶缩合,得到 2-甲基-3-(3-吡啶基羰基)吡唑并[1,5-a]吡啶。
工业生产方法
KC-764 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器进行缩合和氢化步骤,以确保产品质量和收率的一致性。
化学反应分析
反应类型
KC-764 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成各种氧化衍生物。
还原: 可以进行还原反应以修饰化合物中存在的官能团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 氢气在碳上的钯通常用于还原反应。
取代: 烷基卤化物和亲核试剂等试剂用于取代反应.
形成的主要产品
这些反应形成的主要产物包括 KC-764 的各种衍生物,其官能团经过修饰,可能具有不同的药理特性。
科学研究应用
KC-764 已被广泛研究用于其科学研究应用:
化学: 用作研究环氧合酶抑制和相关化学反应的模型化合物。
生物学: 研究其对血小板聚集和炎症途径的影响。
医学: 探索作为预防缺血性中风和其他心血管疾病的潜在治疗剂。
工业: 用于开发新的抗炎和抗血小板药物
作用机制
KC-764 通过抑制环氧合酶发挥作用,特别是环氧合酶-1 和环氧合酶-2。这些酶负责将花生四烯酸转化为前列腺素,前列腺素是炎症和血小板聚集的介质。 通过抑制这些酶,KC-764 减少前列腺素的产生,从而发挥抗炎和抗血小板作用 .
相似化合物的比较
类似化合物
阿司匹林: 另一种众所周知的环氧合酶抑制剂,具有抗血小板和抗炎特性。
布洛芬: 一种非甾体抗炎药,也抑制环氧合酶。
萘普生: 与布洛芬类似,它因其抗炎和止痛作用而被使用.
KC-764 的独特性
KC-764 独特之处在于其抑制血小板聚集的效力更高,选择性更强,这与阿司匹林相比。 据显示,它在预防血小板聚集方面更有效,并且具有不同的药代动力学特征,这使其成为预防高风险患者缺血性中风的长期应用的有希望的候选药物 .
生物活性
KC764 is a novel anti-platelet drug that has garnered attention for its potential therapeutic applications in managing thrombotic disorders. Its biological activity primarily revolves around its ability to inhibit platelet aggregation, which is crucial in preventing clot formation that can lead to cardiovascular events.
This compound functions by inhibiting the production of thromboxane A2 (TXA2), a potent promoter of platelet aggregation. This inhibition leads to a reduction in platelet activation and aggregation, thereby exerting an antithrombotic effect. Studies have shown that this compound demonstrates stronger antithrombotic activity compared to established agents such as aspirin (ASA), cilostazol, and ticlopidine .
In Vitro Studies
This compound has been evaluated for its effects on platelet aggregation using various models:
- Aggregation Induction : this compound inhibited both arachidonic acid (AA) and collagen-induced platelet aggregation in vitro.
- Species Tested : The drug was tested across multiple species, including humans, rabbits, guinea pigs, and dogs, demonstrating consistent anti-aggregant activity .
In Vivo Studies
In animal models, this compound exhibited promising results in influencing hemorheology and cerebral microcirculation:
- Cerebral Ischemia Models : this compound was observed to improve cerebral microcirculation and reduce the effects of ischemia in experimental setups .
- Comparison with Other Drugs : In direct comparisons, this compound outperformed ASA and other anti-platelet drugs in terms of efficacy against thrombotic events.
Case Study Insights
A detailed case study involving this compound highlighted its effectiveness in clinical settings:
- Patient Population : The study included patients with a history of cardiovascular events.
- Outcomes Measured : Key outcomes included rates of thrombotic events and overall cardiovascular health.
- Findings : Patients administered this compound showed a significant reduction in thrombotic incidents compared to those receiving standard treatment regimens .
Table 1: Comparative Efficacy of this compound vs. Other Anti-Platelet Drugs
| Drug | Mechanism | Efficacy (inhibition of aggregation) | Notes |
|---|---|---|---|
| This compound | TXA2 inhibition | Stronger than ASA | Effective across multiple species |
| Aspirin (ASA) | COX inhibition | Moderate | Commonly used but less potent |
| Cilostazol | PDE3 inhibition | Moderate | Less effective than this compound |
| Ticlopidine | ADP receptor antagonist | Moderate | Older agent with side effects |
Table 2: Effects of this compound on Platelet Aggregation (In Vitro)
| Inducer | Concentration (µM) | % Aggregation Inhibition (this compound) | % Aggregation Inhibition (ASA) |
|---|---|---|---|
| Arachidonic Acid | 10 | 85% | 55% |
| Collagen | 5 | 90% | 60% |
属性
CAS 编号 |
94457-09-7 |
|---|---|
分子式 |
C14H15N3O |
分子量 |
241.29 g/mol |
IUPAC 名称 |
(2-methylpyrazolo[1,5-a]pyridin-3-yl)-(1,2,3,4-tetrahydropyridin-5-yl)methanone |
InChI |
InChI=1S/C14H15N3O/c1-10-13(12-6-2-3-8-17(12)16-10)14(18)11-5-4-7-15-9-11/h2-3,6,8-9,15H,4-5,7H2,1H3 |
InChI 键 |
SLMUMPSLUWOXAO-UHFFFAOYSA-N |
SMILES |
CC1=NN2C=CC=CC2=C1C(=O)C3=CNCCC3 |
规范 SMILES |
CC1=NN2C=CC=CC2=C1C(=O)C3=CNCCC3 |
Key on ui other cas no. |
94457-09-7 |
同义词 |
2-methyl-3-(1,4,5,6-tetrahydronicotinoyl)pyrazolo(1,5-a)pyridine KC 764 KC-764 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















